Product packaging for Dihydro-2,4-dimethyl-3(2H)-thiophenone(Cat. No.:CAS No. 106014-15-7)

Dihydro-2,4-dimethyl-3(2H)-thiophenone

Cat. No.: B124605
CAS No.: 106014-15-7
M. Wt: 130.21 g/mol
InChI Key: HOMIEGBJQNRINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Sulfur-Containing Heterocyclic Compounds

Sulfur-containing heterocyclic compounds are integral to numerous areas of chemistry and biology. In the food industry, they are celebrated for their profound impact on the aroma and flavor of a wide array of products, contributing to the characteristic notes of roasted, meaty, and savory foods. nih.govnumberanalytics.com Their low odor thresholds mean that even minute quantities can significantly influence the sensory profile of a foodstuff. scbt.com The formation of these compounds often occurs during thermal processing through complex reaction cascades like the Maillard reaction. nih.govchemeo.com

Beyond their role in flavor, these heterocycles are pivotal in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The incorporation of a sulfur atom into a heterocyclic ring can modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Overview of Dihydrothiophenone Chemistry and Related Structures

The dihydrothiophenone scaffold is a five-membered ring containing a sulfur atom, a ketone group, and a degree of unsaturation. The chemistry of these structures is rich and varied, with their reactivity being influenced by the position of the double bond and the nature of any substituents.

The synthesis of dihydrothiophenone derivatives can be approached through several routes. One common method involves the reaction of thiiranes with active methylene (B1212753) compounds. For instance, the reaction of 2,2-dimethylthiirane (B1580642) with diethyl malonate in the presence of a base like sodium ethoxide can yield a 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. oup.com

A significant pathway for the natural formation of dihydrothiophenones, particularly in the context of food chemistry, is the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating. chemeo.comgoogle.comsandiego.edu Specifically, the reaction between the sulfur-containing amino acid cysteine and pentoses like ribose is a well-documented source of a variety of sulfur heterocycles. acs.orgnih.govresearchgate.net During this complex cascade of reactions, intermediates are formed that can cyclize to produce thiophenes, thiazoles, and thiophenones. researchwithrutgers.com The formation of the structurally related compound, 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, has been identified in soy sauce as a product of the Maillard reaction. researchgate.netnih.govnih.gov This discovery lends strong support to the hypothesis that Dihydro-2,4-dimethyl-3(2H)-thiophenone is also formed through similar pathways in food systems.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 106014-15-7
Molecular Formula C₆H₁₀OS
Molecular Weight 130.21 g/mol
Synonyms 1,2,4,5-Tetradeoxy-1,4-epithio-2-methyl-3-pentulose, 2,4-Dimethyldihydrothiophen-3(2H)-one
Primary Application Preparation of sulfur aroma compounds

Research Trajectories and Open Questions for this compound

Current research on this compound is primarily centered on its role as a flavor compound. Its application in the preparation of sulfurous aromas highlights its importance to the food and fragrance industries. scbt.comcymitquimica.comscbt.comcymitquimica.compharmaffiliates.comfinetechnology-ind.com However, several avenues for future investigation remain open.

A significant gap in the current literature is the lack of detailed, optimized, and scalable synthetic protocols specifically for this compound. While its formation via the Maillard reaction is inferred, dedicated synthetic studies would enable a more thorough investigation of its properties and potential applications.

Further research is also needed to fully characterize its sensory properties. Detailed sensory panel studies could elucidate its specific aroma profile, flavor thresholds, and potential synergistic or antagonistic effects with other flavor compounds. Understanding the precise mechanisms of its formation during the Maillard reaction, including the influence of parameters such as pH, temperature, and reactant concentrations, would be invaluable for controlling and optimizing its production in food systems.

Finally, the potential biological activities of this compound remain largely unexplored. Given the broad spectrum of bioactivity exhibited by other sulfur-containing heterocycles, it would be of interest to investigate this compound for potential pharmaceutical or agrochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10OS B124605 Dihydro-2,4-dimethyl-3(2H)-thiophenone CAS No. 106014-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMIEGBJQNRINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336210
Record name 2,4-dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106014-15-7
Record name 2,4-dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Dihydro 2,4 Dimethyl 3 2h Thiophenone

Direct Synthetic Routes to Dihydro-2,4-dimethyl-3(2H)-thiophenone

The direct synthesis of this compound can be achieved through carefully designed multi-step processes that utilize readily available precursors. These methods are characterized by a sequence of reactions leading to the formation of the target heterocyclic ketone.

Multi-Step Preparations Utilizing Specific Precursors (e.g., Methacrylic Acid and Thiocarbamide)

A notable synthetic route for this compound employs methacrylic acid and thiocarbamide as starting materials. google.com This process involves a "one-kettle way" preparation that proceeds through key intermediates. google.com

Table 1: Multi-Step Synthesis of 2,5-dimethyl-3-thia-adipic acid google.com

Step Reactants Reagents/Conditions Product
S1 Methacrylic Acid, Thiocarbamide Concentrated Hydrochloric Acid, 45°C then 90°C 3-mercaptoisobutyric acid

Synthesis of Dihydrothiophenone Derivatives and Analogues

The synthesis of derivatives and analogues of dihydrothiophenone expands the chemical space and allows for the creation of a variety of structurally related compounds. These methods often involve different starting materials and reaction strategies compared to the direct synthesis of the dimethyl-substituted target.

Reactions of Thiiranes with Active Methylene (B1212753) Compounds for Dihydro-2(3H)-thiophenone Derivatives

A general and effective method for synthesizing Dihydro-2(3H)-thiophenone derivatives involves the base-catalyzed reaction of thiiranes with active methylene compounds. oup.com For instance, the reaction of 2,2-dimethylthiirane (B1580642) with diethyl malonate in the presence of sodium ethoxide yields 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. oup.com Similarly, reacting 2,2-dimethylthiirane with ethyl acetoacetate (B1235776) produces 3-acetyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. oup.com

The reaction mechanism is believed to proceed through an initial nucleophilic attack of the carbanion, generated from the active methylene compound, on the sterically less-hindered carbon of the thiirane (B1199164) ring. This ring-opening step forms a thiol intermediate, which then undergoes an intramolecular ring closure to form the dihydrothiophenone ring. oup.com This cyclization is crucial as it prevents the polymerization of the thiol intermediate with the starting thiirane. oup.com The choice of base and the structure of the thiirane and active methylene compound can influence the reaction's selectivity and yield. oup.com

Table 2: Synthesis of Dihydro-2(3H)-thiophenone Derivatives from 2,2-Dimethylthiirane oup.com

Active Methylene Compound Base Product Yield
Diethyl malonate Sodium ethoxide 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone 65%

Tandem Four-Component Reaction Approaches for Dihydrothiophene Derivatives

Tandem, or multi-component, reactions offer an efficient pathway to complex molecules like dihydrothiophene derivatives in a single step. A one-pot, four-component reaction has been developed for the synthesis of trans-dihydrothiophene ureidoformamide derivatives. rsc.orgnih.gov This reaction involves combining aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and ethyl glycinate (B8599266) hydrochloride in ethanol (B145695) with triethylamine (B128534) as a base. rsc.orgnih.gov This approach is notable for its domino sequence, which includes a ring-opening and recyclization of the 1,3-thiazolidinedione ring. nih.gov

Another efficient method involves a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes to produce fully substituted 2,5-dihydrothiophenes. rsc.org These multi-component strategies are advantageous for creating diverse molecular architectures by varying the starting materials. rsc.org

Mechanistic Insights into Dihydrothiophenone Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product formation. In the synthesis of dihydro-2(3H)-thiophenone derivatives from thiiranes, the mechanism involves a key sequence of events. oup.com The first step is the formation of a carbanion from the active methylene compound, facilitated by a base. oup.com This carbanion then acts as a nucleophile, attacking one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond and the formation of a linear thiol intermediate. oup.com

The regioselectivity of this attack is generally governed by sterics; the nucleophile preferentially attacks the less-hindered carbon of the thiirane ring. oup.com Following the ring opening, an intramolecular cyclization occurs. The newly formed thiol group attacks the ester or keto carbonyl group (from the original active methylene compound), leading to the formation of the five-membered dihydrothiophenone ring and the elimination of a small molecule, such as an alcohol. oup.com This intramolecular condensation is a critical step that prevents the potential for polymerization, which can be a competing side reaction. oup.com

In the context of the multi-step synthesis from methacrylic acid, the formation of this compound occurs via an intramolecular cyclization of 2,5-dimethyl-3-thia-adipic acid. google.com This reaction, promoted by a metallic catalyst, likely proceeds through a Dieckmann-type condensation or a related cyclization mechanism under the specified conditions, where the dicarboxylic acid precursor cyclizes to form the β-keto ester (or in this case, a ketone) structure of the thiophenone ring.

Intramolecular Nucleophilic Addition Pathways in Related Systems

The cyclization of the precursor, 2,5-dimethyl-3-thia-adipic acid, to form the dihydrothiophenone ring is a critical step that proceeds via an intramolecular nucleophilic addition. In this process, the thiol group (or its corresponding thiolate) acts as the nucleophile, attacking one of the carbonyl carbons of the dicarboxylic acid, leading to the formation of the heterocyclic ring and the elimination of a water molecule. This type of reaction is a well-established method for the synthesis of various heterocyclic compounds.

In analogous systems, the intramolecular addition of a nucleophile to an acceptor is a key strategy for ring formation. rsc.org The efficiency and stereochemical outcome of such reactions are often influenced by the nature of the substrate, the reaction conditions, and the presence of catalysts. For instance, the intramolecular Michael reaction, a subset of conjugate additions, is a powerful tool for constructing carbo- and heterocyclic rings. rsc.org These reactions can be initiated under either basic or acidic conditions. rsc.org

The formation of the dihydrothiophenone ring from 2,5-dimethyl-3-thia-adipic acid likely follows a pathway analogous to a Dieckmann condensation, where a carbanion attacks a carbonyl group, or a related intramolecular acylation. The presence of two methyl groups on the backbone of the precursor molecule introduces stereocenters, making the stereochemical course of the cyclization a significant consideration.

Role of Michael Addition in Dihydrothiophene Ring Closure

The Michael addition, or conjugate addition, plays a pivotal role in the synthesis of many heterocyclic systems, including dihydrothiophenes. researchgate.net This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In the context of dihydrothiophenone synthesis, an intramolecular Michael-type addition is a key ring-closing strategy.

While the specific synthesis of this compound from 2,5-dimethyl-3-thia-adipic acid does not directly involve a canonical Michael addition to an α,β-unsaturated system in the final cyclization step, related syntheses of substituted tetrahydrothiophenes heavily rely on this reaction. For example, the reaction of a thiol with an α,β-unsaturated ester or ketone can initiate a sequence where an intermolecular Michael addition is followed by an intramolecular cyclization.

In a more general sense, the principles of Michael addition are relevant to understanding the formation of the C-S bond in the dihydrothiophenone ring. The nucleophilic character of the sulfur atom is central to the reaction, and its addition to an electrophilic carbon center is the foundation of the ring closure. In related systems, the stereoselectivity of intramolecular Michael reactions can be high, and the outcome can often be rationalized by considering chair-like transition states that minimize dipole interactions. researchgate.net

Stereochemical Considerations in Dihydrothiophenone Synthesis

The synthesis of this compound results in a molecule with two stereocenters at positions 2 and 4. This gives rise to the possibility of cis and trans diastereomers. The relative stereochemistry of the two methyl groups is a critical aspect of the synthesis and has a significant impact on the physical and chemical properties of the final compound.

The stereochemical outcome of the intramolecular cyclization of the precursor, 2,5-dimethyl-3-thia-adipic acid, is determined by the transition state geometry of the ring-closing step. The relative orientation of the methyl groups in the final product will depend on the thermodynamic and kinetic control of the reaction. It is plausible that the reaction proceeds through a chair-like transition state, where the substituents prefer to occupy equatorial positions to minimize steric hindrance. researchgate.net

In the synthesis of substituted tetrahydrothiophenes, high levels of diastereoselectivity have been achieved. For instance, the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones can produce 3-acyltetrahydrothiophenes with a high degree of stereocontrol, often favoring the formation of cis isomers at the C2 and C5 positions. This stereoselectivity is rationalized by the formation of a low-energy chair-like cyclization conformer.

While specific studies on the diastereoselectivity of the synthesis of this compound are not extensively detailed in the available literature, the general principles of stereochemical control in the formation of five-membered heterocyclic rings suggest that the ratio of cis to trans isomers can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. The characterization and separation of these diastereomers would be essential for understanding the full chemical profile of this compound.

Advanced Spectroscopic and Structural Analysis of Dihydro 2,4 Dimethyl 3 2h Thiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Experimental ¹H NMR, ¹³C NMR, and advanced two-dimensional NMR data for Dihydro-2,4-dimethyl-3(2H)-thiophenone are not available in the surveyed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, have not been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Published ¹³C NMR data, which would identify the chemical shifts of the six carbon atoms in the this compound structure, could not be found.

Advanced Two-Dimensional NMR Techniques (DEPT, HMBC, HMQC)

Detailed structural elucidation using 2D NMR techniques such as DEPT, HMBC, or HMQC for this compound has not been documented in available research.

Mass Spectrometry for Fragmentation Patterns and Molecular Mass Determination

While the molecular mass is known to be 130.21, the specific electron ionization (EI) or other mass spectrometry fragmentation patterns for this compound are not detailed in the available literature. This data would typically provide insight into the molecule's stability and the characteristic fragmentation pathways of its thiophenone ring structure upon ionization.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

A published IR spectrum, which would show the characteristic absorption bands for the functional groups of this compound, such as the carbonyl (C=O) stretching frequency, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and corresponding electronic transitions (e.g., n → π, π → π) for this compound is not present in the surveyed scientific papers.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for separating and quantifying this compound from complex mixtures, ensuring its purity and enabling detailed analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS), allow for the effective separation and identification of the compound and its related impurities.

The analysis of related sulfur-containing aroma compounds and other heterocyclic ketones provides a framework for the GC conditions applicable to this compound. For instance, the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), a structurally similar compound, often involves derivatization to increase its volatility and thermal stability, followed by GC-MS analysis. researchgate.net A common derivatization agent is pentafluorobenzyl bromide, which reacts with the hydroxyl group to form a less polar and more stable derivative suitable for GC analysis. researchgate.net

In a typical GC-MS setup for analyzing related furanones, a non-polar or medium-polarity capillary column is used. iomcworld.comresearchgate.net The oven temperature is programmed to start at a low temperature and gradually increase to ensure the separation of compounds with different boiling points. iomcworld.com The mass spectrometer detects the eluted compounds, providing both mass-to-charge ratio data for identification and peak area for quantification. For example, the GC analysis of an acetone (B3395972) extract containing 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone showed two isomeric compounds eluting at retention times of 12.692 and 15.125 minutes. iomcworld.com

Table 1: Representative GC-MS Parameters for Analysis of Related Furanone Compounds

Parameter Value Reference
Column Varies (e.g., DB-5ms) iomcworld.com
Carrier Gas Helium iomcworld.com
Flow Rate 1 mL/min iomcworld.com
Injector Temp. 250°C iomcworld.com
Ion Source Temp. 280°C iomcworld.com
Oven Program 110°C (2 min), then 10°C/min to 200°C, then 5°C/min to 280°C (9 min) iomcworld.com
Ionization Energy 70 eV iomcworld.com

| Detection | Mass Spectrometry (MS) | iomcworld.com |

This table presents typical conditions for related compounds, which can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for less volatile or thermally sensitive thiophenone derivatives. It is widely used for purity assessment and quantification.

The development of fast HPLC methods is crucial for monitoring thiophenic compounds. mdpi.com A typical HPLC system for thiophene (B33073) derivatives employs a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netmdpi.com Isocratic elution (constant mobile phase composition) can be used for rapid analysis, completing within 10 minutes, while gradient elution (variable mobile phase composition) may be required for complex samples containing compounds with a wide range of polarities. mdpi.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring exhibits UV absorbance. researchgate.netmdpi.com For instance, in the stability analysis of a thiophene derivative (TP 5), HPLC was used to measure its concentration at different temperatures, demonstrating the compound's stability up to 60°C. nih.gov Another study developed a rapid HPLC-UV method for monitoring thiophenic compounds in fuel desulfurization studies, using a mobile phase of acetonitrile and water and detecting the compounds at 231 nm. mdpi.com

Table 2: HPLC Conditions for Analysis of Thiophene Derivatives

Parameter Method 1: Stability of TP 5 Method 2: Fast Analysis of Thiophenics Reference
Column Not specified Not specified mdpi.comnih.gov
Mobile Phase Not specified Acetonitrile/Water mdpi.comnih.gov
Elution Not specified Isocratic mdpi.com
Detection Not specified UV at 231 nm mdpi.com

| Run Time | Not specified | ~10 minutes | mdpi.com |

This table summarizes conditions from studies on different thiophene derivatives, illustrating common HPLC approaches.

X-ray Crystallography for Solid-State Structure Determination of Related Thiophenone Systems

Table 3: Crystallographic Data for Representative Thiophene Derivatives

Parameter Compound G26 (Thiophene-Cyanoacrylate) Cu4L4 (Thiophene-Hydrazide Complex) Reference
Crystal System Monoclinic Tetragonal rsc.orgacs.org
Space Group P21/c I41/a rsc.orgacs.org
a (Å) 13.7600(3) 16.593(1) rsc.orgacs.org
b (Å) 12.5163(3) 16.593(1) rsc.orgacs.org
c (Å) 11.4235(3) 13.435(2) rsc.orgacs.org
**α (°) ** 90 90 rsc.orgacs.org
**β (°) ** 105.399(2) 90 rsc.orgacs.org
**γ (°) ** 90 90 rsc.orgacs.org

This table showcases crystallographic data from related thiophene structures, providing a reference for the solid-state properties of thiophenone systems.

Photoelectron Spectroscopy in Related Thiophenone Electronic Structure Studies

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. It includes X-ray Photoelectron Spectroscopy (XPS), which probes core-level electrons, and Ultraviolet Photoelectron Spectroscopy (UPS), which investigates valence-level electrons.

The electronic structure of 2(5H)-thiophenone, a closely related unsaturated analog, has been extensively studied in the gas phase using both UPS and XPS. uhasselt.beunits.it These experimental results, supported by quantum-chemistry calculations, provide a detailed map of the molecular orbitals and their corresponding binding energies. uhasselt.beunits.it The XPS spectra reveal distinct binding energies for the core electrons of each element (C 1s, O 1s, and S 2p), which are sensitive to the local chemical environment. For 2(5H)-thiophenone, the S 2p spectrum was recorded at a photon energy of 260 eV, while the C 1s and O 1s spectra were taken at 382 eV and 628 eV, respectively. uhasselt.beunits.it

Similarly, studies on benzo-annulated thiophenes like benzo[b]thiophene (BBT) and dibenzothiophene (B1670422) (DBT) have used XPS to characterize how the electronic structure is modified by the fusion of benzene (B151609) rings to the thiophene core. acs.org The S 2p core level splits into two components, 2p₃/₂ and 2p₁/₂, due to spin-orbit coupling. acs.org Analysis of these spectra provides fundamental information about charge distribution and chemical bonding within the molecule.

Table 4: Experimental Core-Level Binding Energies (eV) for 2(5H)-Thiophenone

Core Level Binding Energy (eV) Photon Energy (eV) Reference
S 2p ~171-175 (range) 260 uhasselt.beunits.it
C 1s ~291-295 (range) 382 uhasselt.beunits.it

| O 1s | 537.70 | 628 | units.it |

This table presents binding energy data for 2(5H)-thiophenone, a model compound for understanding the electronic structure of this compound.

Computational Chemistry and Theoretical Modeling of Dihydro 2,4 Dimethyl 3 2h Thiophenone

Quantum Chemical Calculations for Electronic and Geometrical Structures

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Dihydro-2,4-dimethyl-3(2H)-thiophenone, these calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*), can predict its optimized geometry. While specific experimental data for this substituted thiophenone is scarce, calculations on the parent compound, tetrahydrothiophen-3-one, provide a reliable reference for its structural parameters.

Table 1: Calculated Geometrical Parameters for Tetrahydrothiophen-3-one (as an analog for this compound)
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O~1.21
C-S~1.82
C-C~1.54
C-H~1.09
Bond Angle (°)C-S-C~94
O=C-C~125
C-C-C~105

Theoretical Investigations of Molecular Orbitals and Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, while the LUMO is anticipated to be centered on the carbonyl group's C=O π* antibonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com The presence of methyl groups, being electron-donating, would be expected to raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to the unsubstituted tetrahydrothiophen-3-one.

Table 2: Theoretical Molecular Orbital Properties for a Thiophenone System
PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Conformational Analysis and Energetic Profiles

The five-membered ring of this compound is not planar and can adopt several conformations. The most common conformations for such rings are the "envelope" and "twist" forms. Computational methods can be used to perform a potential energy surface (PES) scan by systematically changing the dihedral angles of the ring to identify the most stable conformers and the energy barriers between them.

For this compound, the presence of two methyl groups introduces several possible diastereomers (cis and trans isomers) and, for each, multiple conformers. The relative energies of these conformers are determined by a balance of factors including angle strain, torsional strain, and steric interactions between the methyl groups and other ring atoms. The most stable conformation will be the one that minimizes these strains. Theoretical calculations can predict that the equatorial or pseudo-equatorial positions for the methyl groups are generally more stable to reduce steric hindrance.

Computational Studies on Reaction Mechanisms of Thiophenone Systems

Understanding the reaction mechanisms of thiophenone systems is crucial for controlling chemical transformations. Computational studies can model the pathways of various reactions, such as enolate formation, aldol (B89426) reactions, and reactions involving the sulfur atom. For instance, theoretical investigations into the photochemical reactions of related compounds like 2(5H)-thiophenone have shown that computational chemistry, in conjunction with experimental techniques, can identify and track the formation of various isomeric products. acs.org

For this compound, computational studies can elucidate the mechanism of its formation and its subsequent reactions. For example, the reaction of thiiranes with active methylene (B1212753) compounds to form dihydro-2(3H)-thiophenone derivatives can be modeled to understand the regioselectivity of the carbanion attack on the thiirane (B1199164) ring. Similarly, theoretical studies can probe the "on-off" mechanism of fluorescent probes that incorporate thiophenone structures by examining processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.govresearchgate.net These studies provide a detailed, atomistic view of the transition states and intermediates that govern the chemical reactivity of these systems. nih.govresearchgate.net

Biological Relevance and Applied Aspects of Dihydro 2,4 Dimethyl 3 2h Thiophenone and Its Derivatives

Natural Occurrence and Biosynthetic Pathways

Thiophenones are not typically found in raw food materials but are formed during thermal processing through complex chemical reactions. Their presence is a hallmark of cooked and fermented food products, where they contribute to the characteristic sensory profiles.

A key pathway for the formation of thiophenone derivatives in food is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. rsc.org A prominent example is the formation of 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone (DHDMT), which has been identified as a low-molecular-weight pigment in soy sauce. rsc.orgnih.gov

The proposed formation of DHDMT involves the reaction of a hexose sugar with the sulfur-containing amino acid cysteine. rsc.org Research conducted in model systems has shown that DHDMT can be formed from glucose and cysteine. rsc.orgnih.gov However, the yield of DHDMT is notably higher when the precursors are fructose and cystine, the oxidized dimer of cysteine. rsc.orgnih.gov This reaction underscores the importance of specific precursor availability and processing conditions in determining the profile of flavor compounds formed in food.

Thiophenone derivatives have been identified in a variety of processed foods and beverages where the Maillard reaction occurs, either at high temperatures or during long maturation periods. rsc.org The compound 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone (DHDMT) has been detected in numerous fermented soy products and other browned foods. rsc.orgnih.gov Other related thiophenones have also been identified in thermally processed items. For instance, dihydro-3(2H)-thiophenone is found in cooked beef and roasted nuts, while dihydro-2-methyl-3(2H)-thiophenone is a known aroma component of coffee. thegoodscentscompany.commdpi.com

Table 1: Occurrence of Dihydro-2,4-dimethyl-3(2H)-thiophenone and Related Compounds in Foods

CompoundFood or Beverage
2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone (DHDMT)Soy Sauce, Miso, Beer, Roasted Bread rsc.orgnih.gov
Dihydro-3(2H)-thiophenoneCooked Beef, Coffee, Roasted Filberts, Roasted Peanuts thegoodscentscompany.com
Dihydro-2-methyl-3(2H)-thiophenoneCoffee mdpi.com

Contributions to Aroma and Flavor Science

This compound is recognized as a useful intermediate in the preparation of sulfur aroma compounds. scbt.com The thermal degradation and interaction of such thiophenones with other reactive molecules generated during cooking can lead to the formation of a complex array of potent aroma-active compounds. The thiophenone ring serves as a stable source of sulfur, which can be incorporated into various volatile structures that define the characteristic aromas of cooked meat, coffee, and other processed foods. ntou.edu.tw

The sensory impact of thiophenones can be significant even at low concentrations. The derivative 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone (DHDMT) is noted as an aroma compound that contributes to the flavor of foods where it is formed. rsc.orgnih.gov

More detailed sensory data is available for the related structure, dihydro-3(2H)-thiophenone (also known as tetrahydrothiophen-3-one). It is described as having a complex aroma and flavor profile. Its taste is characterized by notes of onion, garlic, sulfur, and egg, making it useful in savory applications such as brown nuts, coffee, dairy, meat, and vegetable flavors. thegoodscentscompany.com The odor is described as alliaceous, cooked, meaty, and having green vegetable nuances. thegoodscentscompany.com

Table 2: Sensory Profile of Dihydro-3(2H)-thiophenone

Sensory AspectDescriptorsPotential Food Applications
Odor Alliaceous, cooked meaty, green vegetable, garlic, clam, buttery thegoodscentscompany.comSavory flavors, meat, soup, spice thegoodscentscompany.com
Taste Onion, garlic, sulfurous, egg, cooked meaty, coffee, chive thegoodscentscompany.comBrown nuts, coffee, dairy, vanilla, savory meat & vegetable thegoodscentscompany.com

Bioactivity and Pharmacological Research of Related Thiophenone Structures

The thiophene (B33073) ring is a structural motif present in numerous pharmacologically active compounds and is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov Thiophene derivatives have been investigated for a wide range of biological activities. mdpi.comnih.govresearchgate.net

Research into the broader class of thiophene-containing molecules has revealed a spectrum of potential therapeutic effects. techscience.com These include anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties. mdpi.comnih.govresearchgate.netijprajournal.com For example, 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, also known as Thiacremonone, isolated from heated garlic, has been reported to inhibit the growth of colon cancer cells by inducing apoptosis. rsc.orgnih.gov The diverse biological potential of thiophene derivatives makes them attractive candidates for further investigation in drug discovery and development. researchgate.netimpactfactor.org

Table 3: Reported Biological Activities of Thiophene Derivatives

Biological ActivityDescription
Anticancer Thiophene derivatives have been studied for their cytotoxic effects against various cancer cell lines. techscience.comimpactfactor.org Thiacremonone from garlic has shown activity against colon cancer cells. nih.gov
Anti-inflammatory Several compounds containing a thiophene ring have demonstrated anti-inflammatory effects. nih.govresearchgate.net
Antioxidant The ability to scavenge free radicals has been noted in various thiophene derivatives. mdpi.comimpactfactor.org
Antimicrobial Thiophenes have shown activity against various microbes. mdpi.comnih.gov
Antiviral Antiviral properties have also been reported for this class of compounds. mdpi.comnih.gov
Nematicidal/Insecticidal Certain naturally occurring thiophenes exhibit nematicidal and insecticidal properties. mdpi.comnih.gov

Antioxidant Activity of Dihydrothiophenone Derivatives

Thiophene and its derivatives have emerged as a significant area of interest for researchers due to their wide array of biological activities, including their capacity as antioxidants. nih.gov The versatility of the thiophene scaffold allows for the development of derivatives with substantial free radical scavenging capabilities. nih.gov Oxidative stress, an imbalance between free radicals and antioxidants in the body, can lead to tissue damage and contribute to various diseases. nih.gov The use of external antioxidants is a crucial strategy in mitigating the effects of oxidative stress. nih.gov

Research has shown that various synthetic compounds featuring a thiophene core act as effective radical scavengers. nih.gov For instance, studies on newly synthesized tetrahydrobenzo[b]thiophene derivatives demonstrated significant antioxidant potency. nih.gov In one study, the total antioxidant capacity of these compounds was evaluated using the phosphomolybdenum method, with several derivatives showing activity comparable to the standard antioxidant, ascorbic acid. nih.gov

The antioxidant activity of thiophene derivatives is influenced by the nature and positioning of their chemical substitutions. nih.gov For example, an investigation into thiophenyl-chalcone derivatives found that compounds containing a hydroxyl group exhibited the strongest antioxidant activity. dergipark.org.tr This highlights the critical role that specific functional groups play in the antioxidant potential of these molecules. dergipark.org.tr Further studies have shown that aminocarbonitrile derivatives of thiophene possess a very high antiperoxyradical capacity, significantly exceeding that of traditional antioxidants like Trolox and butylatedhydroxytoluene (BHT). mdpi.com

The table below summarizes the antioxidant activity of selected thiophene derivatives from a study, highlighting their efficacy in DPPH and ABTS assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4d 20.8616.47
4e 18.3213.12
Quercetin (Standard) Not specified15.49
Data sourced from a study on thiophenyl-chalcone derivatives, showing that compounds 4d and 4e, which contain hydroxyl groups, have potent antioxidant activity. dergipark.org.tr

Anti-Cancer Investigations of Structurally Related Thiacremonone

Thiacremonone, a sulfur compound structurally related to dihydrothiophenone derivatives, has been the subject of significant anti-cancer research. nih.govaacrjournals.org Originally isolated from garlic treated with high temperature and pressure, thiacremonone has demonstrated notable effects against various cancer cell lines. nih.gov

In studies on human lung cancer cells (A549 and NCI-H460), thiacremonone was found to inhibit cell growth in a concentration-dependent manner. nih.gov This inhibition is achieved through the induction of apoptosis (programmed cell death). The mechanism involves the activation of caspases (caspase-3, -8, -9) and pro-apoptotic proteins like Bax, p21, and p53, while decreasing the expression of anti-apoptotic proteins such as xIAP, cIAP, and Bcl2. nih.gov

A key target of thiacremonone is the enzyme Peroxiredoxin 6 (PRDX6), which is known to promote lung cancer cell growth. nih.gov Thiacremonone binds to the active site of PRDX6, inhibiting its glutathione peroxidase activity and thereby suppressing tumor growth. nih.gov This inhibitory effect was confirmed in an in vivo allograft model, where thiacremonone treatment reduced tumor growth and PRDX6 expression. nih.gov

Furthermore, research on human colon cancer cells has shown that thiacremonone can enhance the efficacy of conventional chemotherapeutic agents like docetaxel. aacrjournals.org It achieves this by inactivating nuclear factor-κB (NF-κB), a protein complex that plays a critical role in cancer cell survival and drug resistance. aacrjournals.org Co-administration of thiacremonone with chemotherapeutics led to a complete abrogation of NF-κB activity and significantly augmented the decrease in tumor growth in mouse models. aacrjournals.org These combination effects were observed not only in colon cancer but also in liver, stomach, lung, and prostate cancer cells, suggesting a broad applicability. aacrjournals.org

The table below outlines the effects of Thiacremonone on key regulatory proteins in cancer cells.

Cell LineTreatmentEffect on Apoptotic ProteinsEffect on NF-κB Activity
Human Lung Cancer (A549, NCI-H460) Thiacremonone (0-50 µg/ml)Increased cleaved caspase-3, -8, -9, Bax, p21, p53; Decreased xIAP, cIAP, Bcl2 nih.govInhibition of PRDX6 glutathione peroxidase activity nih.gov
Human Colon Cancer (SW620, HCT116) Thiacremonone + DocetaxelNot specifiedComplete abrogation of NF-κB activity aacrjournals.org

Broader Biological Activity Spectrum of Thiophene-Containing Scaffolds

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, forming the core structure of numerous compounds with diverse and significant biological activities. nih.gov Its presence in a molecule can modify physicochemical properties, enhance drug-receptor interactions, and alter solubility and metabolism. nih.gov Thiophene-containing scaffolds are found in many FDA-approved drugs across various therapeutic classes. nih.gov

The biological activities associated with thiophene derivatives are extensive and well-documented. encyclopedia.pubmdpi.com These compounds have demonstrated remarkable effectiveness in a variety of pharmacological areas. mdpi.com The broad spectrum of activities includes:

Antimicrobial and Antifungal: Thiophene derivatives have shown efficacy against various bacteria and fungi. encyclopedia.pubresearchgate.net

Antiviral: Certain thiophene-based compounds exhibit antiviral properties, including activity against HIV-1. encyclopedia.pubmdpi.com

Anti-inflammatory: Tetrahydrobenzo[b]thiophene derivatives, among others, are recognized for their significant anti-inflammatory properties. nih.govresearchgate.net

Anticonvulsant: The thiophene nucleus is a component of compounds investigated for anticonvulsant activity. nih.govresearchgate.net

Cytotoxic and Anticancer: Beyond thiacremonone, many other thiophene derivatives have been developed and investigated as anticancer agents, targeting cancer-related proteins like kinases and apoptosis modulators. mdpi.commdpi.com

Other Activities: The list of biological effects also extends to analgesic, anti-diabetic, antimalarial, antileishmanial, insecticidal, and nematicidal properties. nih.govencyclopedia.pubresearchgate.net

This wide range of bioactivities underscores the importance of the thiophene scaffold in the development of new therapeutic agents. mdpi.com Researchers continue to synthesize and evaluate new thiophene derivatives to explore their potential in treating a multitude of diseases. nsmsi.ir

Emerging Research Directions and Future Prospects for Dihydro 2,4 Dimethyl 3 2h Thiophenone

Development of Sustainable and Efficient Synthetic Routes

Current synthetic strategies for thiophenone scaffolds often rely on multi-step processes that may involve harsh conditions or generate significant waste. For instance, the synthesis of related hydroxy-thiophenone derivatives can require steps like bromination and subsequent reactions with thioacetic acid. nih.gov Other approaches to dihydrothiophene derivatives involve the reaction of thiiranes with active methylene (B1212753) compounds or flash vacuum pyrolysis, which can require high temperatures. oup.comchemicalbook.com

Future research will prioritize the development of more sustainable and efficient synthetic pathways to Dihydro-2,4-dimethyl-3(2H)-thiophenone. Key areas of focus include:

Green Chemistry Principles: Implementing methodologies that reduce energy consumption, utilize renewable starting materials, and minimize hazardous byproducts.

Catalysis: Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, to improve reaction efficiency and selectivity under milder conditions. A silver-catalyzed annulation reaction developed for pyrrole (B145914) synthesis showcases the potential for metal-catalyzed routes in creating heterocyclic compounds. acs.org

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste.

Advanced Spectroscopic and Structural Characterization Innovations

A complete understanding of a molecule's properties and reactivity relies on its precise structural and spectroscopic characterization. While standard techniques provide basic data, advanced methods can offer deeper insights into the nuanced features of this compound. For a related compound, 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one, detailed X-ray crystallography has provided precise bond lengths and elucidated the orientation of functional groups, forming hydrogen-bonded chains in the solid state. nih.gov

Innovations in the following areas will be crucial:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Techniques like COSY, HSQC, and HMBC will be essential for unambiguously assigning all proton and carbon signals, confirming connectivity, and determining the relative stereochemistry of the two methyl groups.

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for unequivocal confirmation of the elemental formula (C₆H₁₀OS). cymitquimica.com

Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule, offering information on the carbonyl group and the thiophene (B33073) ring strain. The NIST Chemistry WebBook provides reference spectra for the parent compound, Dihydro-3(2H)-thiophenone, which serves as a foundational dataset. nist.gov

Computational Chemistry: Quantum mechanical calculations can predict spectroscopic data (NMR, IR), which, when compared with experimental results, can validate the proposed structure and provide insights into electronic properties and conformational analysis.

Elucidation of Novel Biological Activities and Mechanisms of Action

The thiophene ring is a "privileged pharmacophore" present in numerous pharmaceuticals and biologically active compounds. nih.gov Thiophene derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. nih.gov Furthermore, a closely related compound, 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, formed during the Maillard reaction in foods like heated garlic and soy sauce, has been identified as a biologically active molecule. nih.govrsc.org

Future research should systematically screen this compound for a range of biological activities.

Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to identify potential antibiotic or antifungal properties.

Anticancer Assays: Evaluating cytotoxic effects against various cancer cell lines to explore its potential as an antitumor agent.

Enzyme Inhibition Studies: Investigating its ability to inhibit key enzymes involved in disease pathways, such as kinases, proteases, or secretases like BACE-1, a target in Alzheimer's disease research. acs.org

Mechanism of Action (MoA): Upon identification of a significant biological activity, subsequent studies would focus on elucidating the underlying MoA, identifying the specific cellular targets and pathways modulated by the compound.

Structure-Activity Relationship (SAR) Studies for Targeted Applications

Once a biological activity is identified, Structure-Activity Relationship (SAR) studies become paramount for optimizing the compound's potency and selectivity. SAR studies involve the systematic synthesis and testing of analogs to determine which structural features are critical for the observed activity. For this compound, this would involve modifying specific parts of the molecule.

Key modifications for an SAR study would include:

Alkyl Group Variation: Replacing the methyl groups at the C2 and C4 positions with other alkyl or functional groups to probe the steric and electronic requirements for activity. SAR studies on other inhibitors have shown that the addition of a single methyl group can improve potency by over 200-fold. acs.org

Ring Modification: Altering the thiophenone core, for example, by oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, to assess the role of the thioether in biological interactions.

Stereochemistry: Synthesizing and testing individual stereoisomers (diastereomers and enantiomers) to determine if the biological activity is stereospecific, which is a critical step in modern drug development.

This systematic approach allows for the rational design of more potent and targeted derivatives for specific applications, such as pharmaceuticals or agrochemicals. nih.gov

Integration of Machine Learning and Artificial Intelligence in Thiophenone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing predictive insights. ijsetpub.comyoutube.com These computational tools can be applied to nearly every aspect of research on this compound.

Potential applications include:

Property Prediction: ML models, such as the LightGBM model used for other thiophenic compounds, can accurately predict key physicochemical properties (e.g., density, boiling point, solubility) under various conditions, which is crucial for both synthesis and application design. bohrium.comresearchgate.net

Virtual Screening: AI can screen vast virtual libraries of thiophenone analogs against biological targets, identifying promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov

Retrosynthetic Analysis: AI-driven tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, moving beyond traditional, experience-driven approaches. mdpi.com

SAR Modeling (QSAR): Quantitative Structure-Activity Relationship models can be built using ML to correlate structural features with biological activity, enabling the prediction of the potency of new, unsynthesized analogs and guiding the design of more effective compounds. tue.nl

Exploration in Novel Material Science Applications

Thiophene derivatives are fundamental building blocks in material science, particularly in the field of organic electronics. researchgate.net The unique electronic properties of the sulfur-containing ring make them ideal components for organic semiconductors, advanced polymers, and dyes. researchgate.net

Future research into this compound could explore its potential as:

A Monomer for Novel Polymers: The carbonyl group and the thiophene ring offer reactive sites for polymerization. The resulting polymers could possess unique thermal, optical, or electronic properties.

A Building Block for Organic Semiconductors: While the saturated nature of the ring reduces conjugation compared to thiophene itself, it could be used as a flexible linker or a functional side group in larger conjugated systems to fine-tune properties like solubility and morphology.

An Additive in Advanced Materials: The compound could be investigated as a specialty additive, for example, to modify the properties of existing polymers or as a component in formulations for coatings or electronic devices. The ability of ML to predict material properties under extreme conditions further enhances the potential for designing new applications. bohrium.com

Q & A

Q. What spectroscopic methods are recommended to confirm the structural identity of Dihydro-2,4-dimethyl-3(2H)-thiophenone in synthetic samples?

To confirm structural identity, researchers should employ a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry (MS) . For example:

  • NMR can resolve methyl group positions (e.g., 2,4-dimethyl substitution) and the thiophenone ring conformation.
  • IR identifies functional groups like the ketone (C=O stretch near 1700 cm⁻¹) and sulfur-related vibrations.
  • High-resolution MS validates the molecular formula (C₆H₁₀OS, MW 130.2 g/mol) . Cross-referencing with databases (e.g., PubChem, ECHA) and synthetic standards is critical for unambiguous identification .

Q. What safety precautions are necessary when handling this compound?

Toxicity data indicates moderate acute toxicity (e.g., oral LD₅₀ in mice: 1860 mg/kg), necessitating:

  • Use of gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Proper ventilation to mitigate inhalation risks.
  • Storage in airtight containers away from oxidizers due to potential sulfur byproduct release under decomposition .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for yield and purity under varying pH and thermal conditions?

Methodological considerations include:

  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize unwanted side reactions (e.g., ring-opening or oxidation) .
  • Temperature modulation : Optimize between 80–100°C to balance reaction kinetics and thermal stability of the thiophenone ring .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the compound from dihydrothiophene byproducts .

Q. What analytical strategies resolve contradictions in reported volatile byproducts of this compound under oxidative stress?

Contradictions in volatile profiles (e.g., sulfur vs. non-sulfur byproducts) can be addressed by:

  • GC-MS with sulfur-specific detectors (e.g., PFPD) to differentiate sulfides, sulfoxides, and thiols.
  • Isotopic labeling studies (e.g., ³⁴S) to trace sulfur migration pathways during oxidation.
  • Comparative kinetic analysis under controlled O₂ levels to identify dominant degradation mechanisms .

Q. How does the substitution pattern on the thiophenone ring influence its role in flavor and fragrance chemistry?

Structural features like methyl group positions and ring saturation dictate volatility and odor thresholds:

  • The 2,4-dimethyl configuration enhances lipid solubility, prolonging aroma retention in matrices like wines or perfumes.
  • Comparative studies with analogs (e.g., dihydro-2-methyl-3(2H)-thiophenone) reveal that additional methyl groups reduce sulfurous "garlic" notes, favoring fruity/berry nuances .
  • In vitro olfactory receptor assays can map structure-activity relationships for targeted flavor design .

Q. What in silico and experimental approaches are recommended to study metabolic pathways involving this compound in microbial systems?

  • Genome-scale metabolic modeling (e.g., using KEGG or MetaCyc) identifies potential enzymatic pathways (e.g., thioesterase or ketoreductase involvement).
  • Stable isotope-resolved metabolomics (¹³C-labeled glucose) tracks incorporation into microbial secondary metabolites.
  • Knockout strains of yeast (e.g., Saccharomyces cerevisiae) can validate biosynthetic routes, as seen in mango wine fermentation studies .

Notes

  • Avoid sourcing data from non-peer-reviewed platforms (e.g., BenchChem).
  • Structural ambiguity (e.g., E/Z isomerism in analogs) requires explicit stereochemical analysis .
  • Always cross-validate synthetic yields and purity with orthogonal methods (e.g., HPLC vs. NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.